molecular formula C14H15N5O2 B2916635 2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine CAS No. 2034272-84-7

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine

Cat. No.: B2916635
CAS No.: 2034272-84-7
M. Wt: 285.307
InChI Key: SIALNJCOVPWOPF-UHFFFAOYSA-N
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Description

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring linked to a piperidine ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyrimidine-2-ol and piperidine-1-carbonyl chloride as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine ring with a piperidine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

pyrimidin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-13(12-15-5-2-6-16-12)19-9-1-4-11(10-19)21-14-17-7-3-8-18-14/h2-3,5-8,11H,1,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIALNJCOVPWOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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